5-(3,4-Dimethoxyphenyl)-2-fluorophenol
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Overview
Description
5-(3,4-Dimethoxyphenyl)-2-fluorophenol is an organic compound that features a phenol group substituted with fluorine and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-2-fluorophenol typically involves the introduction of the fluorine atom and methoxy groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenol ring. The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and fluorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the fluorine atom or methoxy groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of de-fluorinated or de-methoxylated products.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different functional groups.
3,4-Dimethoxyphenol: A compound with similar methoxy groups but lacking the fluorine atom.
Uniqueness
5-(3,4-Dimethoxyphenyl)-2-fluorophenol is unique due to the presence of both fluorine and methoxy groups on the phenol ring, which imparts distinct chemical properties and reactivity compared to its analogues. This combination of functional groups can enhance its biological activity and make it a valuable compound in various applications.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-13-6-4-10(8-14(13)18-2)9-3-5-11(15)12(16)7-9/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOASTZQVTGWTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684386 |
Source
|
Record name | 4-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-90-7 |
Source
|
Record name | 4-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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